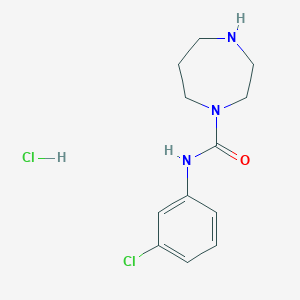
N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride
説明
N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C12H17Cl2N3O and its molecular weight is 290.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride, also known as Ulixertinib, primarily targets the Mitogen-activated protein kinase 3 (MAPK3) and Mitogen-activated protein kinase 1 (MAPK1) . These kinases play a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis.
Mode of Action
Ulixertinib is a novel, reversible, ATP-competitive ERK1/2 inhibitor with high potency and ERK1/2 selectivity . It interacts with its targets by binding to the ATP-binding site of the kinases, thereby inhibiting their activity. This inhibition disrupts the downstream signaling pathways, leading to changes in cellular processes such as cell proliferation and survival.
Biochemical Pathways
The primary biochemical pathway affected by Ulixertinib is the MAPK/ERK pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus of the cell. Inhibition of MAPK3 and MAPK1 by Ulixertinib disrupts this signaling, affecting downstream effects such as cell growth and apoptosis.
Result of Action
The molecular and cellular effects of Ulixertinib’s action include the inhibition of cell proliferation and induction of apoptosis . By inhibiting the activity of MAPK3 and MAPK1, Ulixertinib disrupts the MAPK/ERK signaling pathway, leading to these effects.
特性
IUPAC Name |
N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O.ClH/c13-10-3-1-4-11(9-10)15-12(17)16-7-2-5-14-6-8-16;/h1,3-4,9,14H,2,5-8H2,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABMDIHFYQJEEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)NC2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


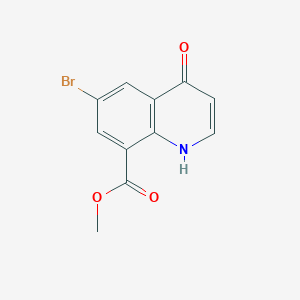
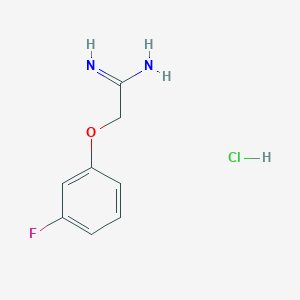
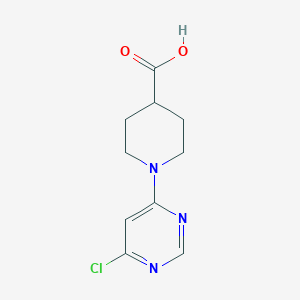
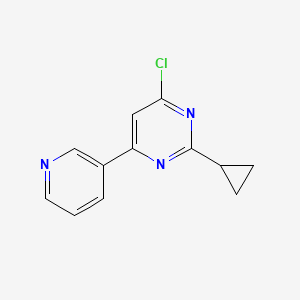
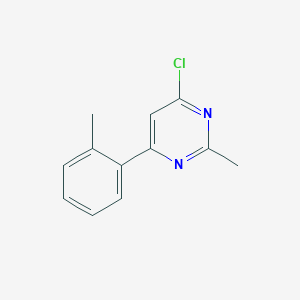
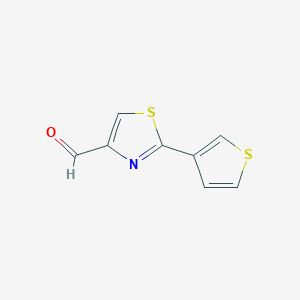
![(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1463092.png)
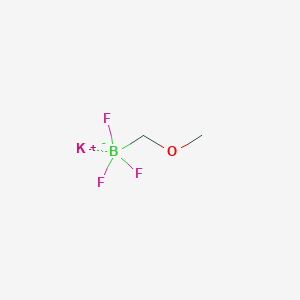
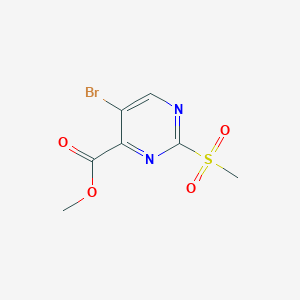
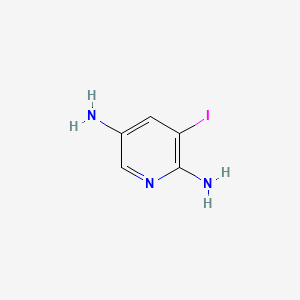
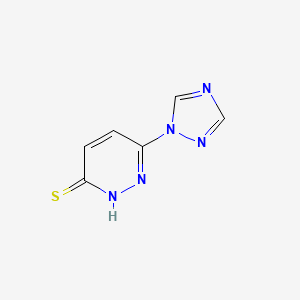
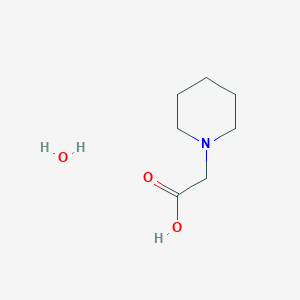
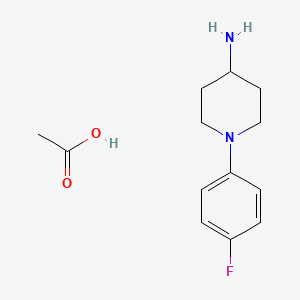
![3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1463106.png)
